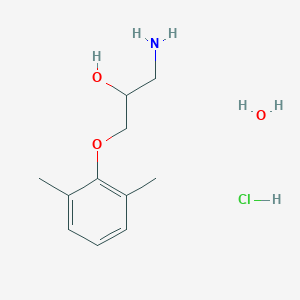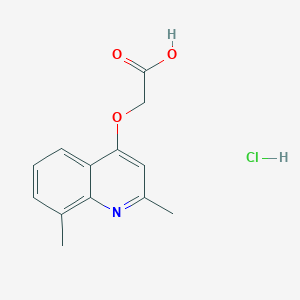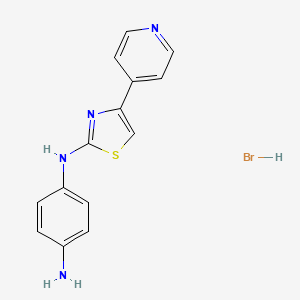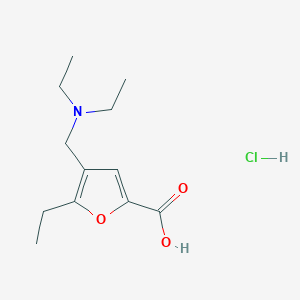
4-Diethylaminomethyl-5-ethyl-furan-2-carboxylic acid hydrochloride
Übersicht
Beschreibung
4-Diethylaminomethyl-5-ethyl-furan-2-carboxylic acid hydrochloride, also known as DEAEFC, is a chemical compound that has been widely used in scientific research. It is a heterocyclic organic compound that belongs to the furan family. DEAEFC is a white crystalline powder that is soluble in water and has a melting point of 228-230°C. This compound has been used in various applications such as in the synthesis of drugs, as a biochemical reagent, and in the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Analytical and Spectral Study of Furan Derivatives
The research by Patel (2020) delves into the synthesis and characterization of furan ring-containing organic ligands, specifically Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate derivatives, and their metal complexes. These compounds, including PFSA, were analyzed for their antimicrobial activity against human pathogens. The study highlights the significance of furan derivatives in developing compounds with potential antibacterial properties, emphasizing their role in medicinal chemistry and materials science (Patel, 2020).
Radiochemical Synthesis Involving Furan Derivatives
Ozdowska (1978) developed a method to introduce carbon-14 into furan-2-carboxylic acid derivatives, specifically targeting a new drug molecule. This study contributes to the field of radiochemistry, where furan derivatives serve as pivotal intermediates for labeling compounds of biological interest, aiding in tracking and understanding the biological pathways of potential therapeutic agents (Ozdowska, 1978).
Phosphorylation and Derivatization of Furan Compounds
Pevzner's work (2002, 2015, 2009) on bis(diethoxyphosphorylmethyl)furan and tetrahydrobenzo[c]furan derivatives explores the chemistry of furan-based compounds extensively. These studies investigate the synthesis, structural characterization, and reactivity of furan derivatives, highlighting their utility in organic synthesis and potential applications in developing new materials or pharmaceuticals. The work particularly focuses on the synthesis of phosphonate and carboxylic acid derivatives, which are crucial for the development of novel compounds with diverse applications (Pevzner, 2002), (Pevzner, 2015), (Pevzner, 2009).
Antimicrobial and QSAR Studies of Furan Derivatives
The study by Zanatta et al. (2007) focuses on the synthesis, characterization, and preliminary in vitro antimicrobial activity assessment of new series of furan-3-carboxamides. This research provides insights into the potential therapeutic applications of furan derivatives, particularly in developing antimicrobial agents. The QSAR (Quantitative Structure-Activity Relationship) investigation within this study underscores the importance of understanding the physicochemical properties of these compounds in relation to their biological activity, offering a pathway to rational drug design involving furan derivatives (Zanatta et al., 2007).
Eigenschaften
IUPAC Name |
4-(diethylaminomethyl)-5-ethylfuran-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3.ClH/c1-4-10-9(8-13(5-2)6-3)7-11(16-10)12(14)15;/h7H,4-6,8H2,1-3H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKQOVRNUZHEAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(O1)C(=O)O)CN(CC)CC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



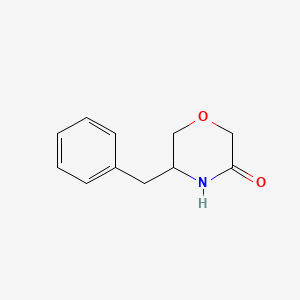


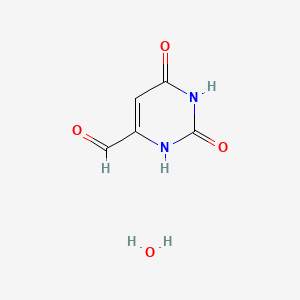
![{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}acetic acid hydrochloride](/img/structure/B3078533.png)
![2-[7-Chloro-2-(pyridin-3-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B3078538.png)
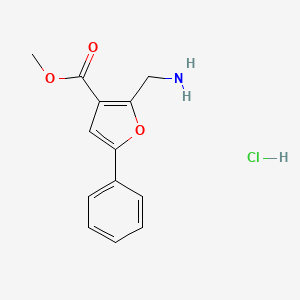
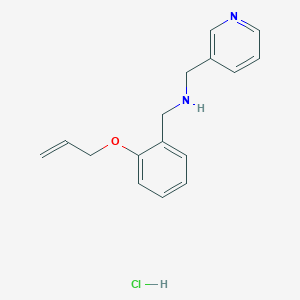
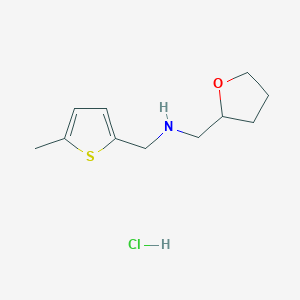
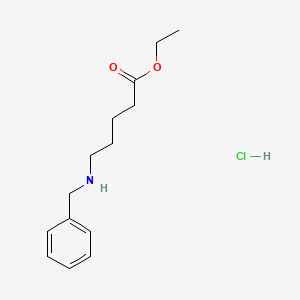
![4-(2,3-Dihydro-benzo[1,4]dioxin-6-YL)-3H-thiazol-2-ylideneamine hydrochloride](/img/structure/B3078571.png)
